molecular formula C21H23N3O3 B12171159 N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12171159
M. Wt: 365.4 g/mol
InChI Key: HYJNELUWJGBWFP-UHFFFAOYSA-N
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Description

N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps. One common method includes the acylation of 4-methoxyphenylacetic acid to form 4-methoxyphenylacetyl chloride, which is then reacted with an appropriate amine to form the intermediate product. This intermediate is further reacted with 1-methyl-1H-indole-3-carboxylic acid under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: The compound is used as a building block for synthesizing other complex molecules.

    Biology: It has shown potential in biological assays for its activity against certain enzymes and receptors.

    Medicine: Research has indicated its potential as a therapeutic agent for treating various diseases, including cancer and viral infections.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. This interaction is facilitated by the compound’s unique structure, which allows it to form hydrogen bonds and other interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a valuable compound for further research and development .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C21H23N3O3/c1-24-14-18(17-5-3-4-6-19(17)24)21(26)23-12-11-22-20(25)13-15-7-9-16(27-2)10-8-15/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

HYJNELUWJGBWFP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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